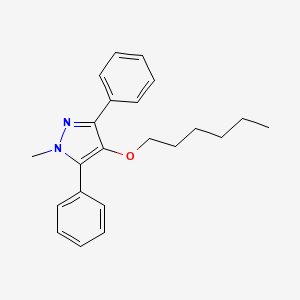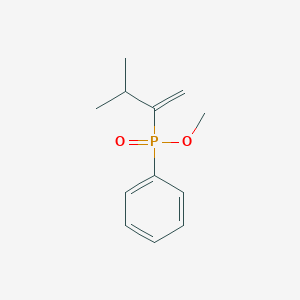![molecular formula C12H10N4O2 B14615412 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione CAS No. 58010-90-5](/img/structure/B14615412.png)
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Lumichrome is a yellow crystalline compound that is involved in various biological processes and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione can be achieved through several methods. One common approach involves the oxidation of riboflavin under acidic conditions. This process typically uses reagents such as hydrogen peroxide or potassium permanganate to achieve the desired oxidation . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of lumichrome.
Industrial Production Methods
Industrial production of lumichrome may involve the fermentation of genetically modified microorganisms that can produce riboflavin, followed by chemical oxidation to convert riboflavin to lumichrome . This method leverages the efficiency of microbial biosynthesis and the scalability of chemical oxidation processes.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Lumichrome can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydrolumichrome under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Various oxidized derivatives of lumichrome.
Reduction: Dihydrolumichrome.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its role in riboflavin metabolism and its interactions with flavoproteins.
Medicine: Investigated for its potential therapeutic effects and its role in photodynamic therapy.
Industry: Utilized in the production of fluorescent dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with flavoproteins and other biological molecules. It acts as a cofactor in various enzymatic reactions, facilitating electron transfer processes. The compound’s molecular targets include flavin-dependent enzymes, which play crucial roles in cellular respiration and energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Lumiflavin: Another derivative of riboflavin with similar structural features but different functional groups.
Alloxazine: A tautomer of isoalloxazine, sharing the same ring system but differing in the position of hydrogen atoms.
Uniqueness
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for various research applications .
Propiedades
Número CAS |
58010-90-5 |
|---|---|
Fórmula molecular |
C12H10N4O2 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16(2)11(9)17/h3-5H,1-2H3,(H,14,15,18) |
Clave InChI |
IROVZESNKQWVQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
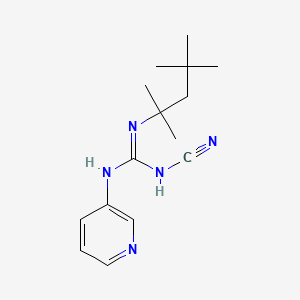
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

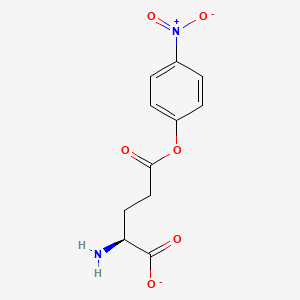
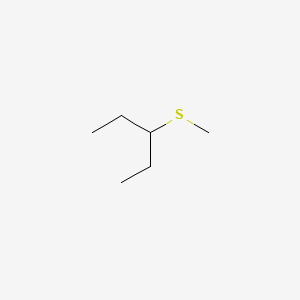
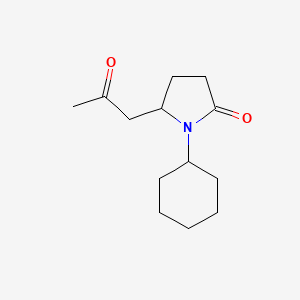
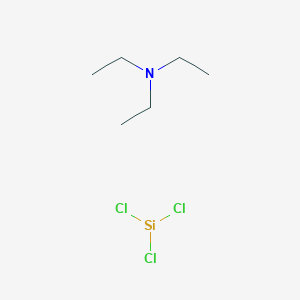
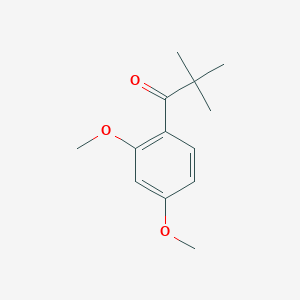
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
